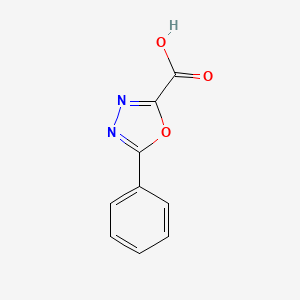

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMDIVCEAEJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633342 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-76-9 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99066-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Its derivatives are integral to the development of novel therapeutic agents. This guide provides a detailed technical overview of a primary synthesis mechanism for 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a key building block for more complex pharmaceutical compounds. The synthesis is presented with a focus on a logical and adaptable multi-step pathway, beginning from readily available commercial reagents.

Core Synthesis Pathway

The most direct and scalable synthesis of this compound proceeds through a three-step mechanism followed by a final hydrolysis. The core of this process involves the formation of an N,N'-diacylhydrazine intermediate, which is then cyclized to form the oxadiazole ring.

The key stages of the synthesis are:

-

Formation of Monoethyl Oxalate Hydrazide: Diethyl oxalate reacts with hydrazine hydrate in a controlled manner to produce monoethyl oxalate hydrazide.

-

Acylation of Monoethyl Oxalate Hydrazide: The resulting hydrazide is acylated with benzoyl chloride to yield ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate.

-

Cyclodehydration to the Oxadiazole Ester: The diacylhydrazine intermediate undergoes cyclodehydration, typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), to form ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.

-

Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the ethyl ester to the desired this compound.

Mandatory Visualization

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Monoethyl Oxalate Hydrazide

-

To a stirred solution of diethyl oxalate (1.0 eq) in ethanol at 0-5 °C, slowly add hydrazine hydrate (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield monoethyl oxalate hydrazide.

Step 2: Synthesis of Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate

-

Dissolve monoethyl oxalate hydrazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

-

Slowly add benzoyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

Step 3: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

-

To the crude ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate, add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.

-

Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.

Step 4: Synthesis of this compound

-

Dissolve the ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diethyl Oxalate | Hydrazine Hydrate | - | Ethanol | 0 - RT | 4 - 6 | 85 - 95 |

| 2 | Monoethyl Oxalate Hydrazide | Benzoyl Chloride | Triethylamine | DCM | 0 - RT | 8 - 12 | 70 - 85 |

| 3 | Ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate | - | POCl₃ | - | 80 - 90 | 2 - 4 | 60 - 75 |

| 4 | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | Water | Sodium Hydroxide | Ethanol/Water | Reflux | 1 - 2 | 90 - 98 |

Note: The yields are indicative and can vary based on the scale of the reaction and purification methods.

An In-depth Technical Guide on the Physicochemical Properties of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties.[1][2] The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.[3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is experimentally derived, other values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |

| CAS Number | 99066-76-9 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point (Predicted for methyl ester) | 330.6 ± 25.0 °C | |

| Density (Predicted for methyl ester) | 1.261 ± 0.06 g/cm³ | |

| pKa (Predicted for methyl ester) | -4.91 ± 0.10 | |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, typically starting from a corresponding benzoic acid derivative. A general and plausible synthetic route involves the formation of a hydrazide, followed by cyclization to form the oxadiazole ring, and subsequent functional group manipulation to yield the final carboxylic acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the final step in a potential synthesis, the hydrolysis of a methyl or ethyl ester of 5-phenyl-1,3,4-oxadiazole-2-carboxylate to the desired carboxylic acid.

Materials:

-

Methyl or Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Deionized water (DI H₂O)

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the starting ester (1 equivalent) in a mixture of methanol, tetrahydrofuran, and deionized water.

-

Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ice-water.

-

Acidify the mixture to a pH of approximately 3 using 1 N HCl.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the phenyl and oxadiazole protons and carbons, as well as the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the carboxylic acid, the C=N and C-O-C bonds of the oxadiazole ring, and the aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: The melting point would be determined to assess the purity of the final product.

Caption: General workflow for the synthesis and characterization.

Biological Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities.[4][5][6] While specific studies on the biological effects of this compound are limited in the reviewed literature, the general activities associated with this class of compounds suggest its potential in various therapeutic areas.

These activities are often attributed to the ability of the oxadiazole ring to participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability.[3]

Caption: Potential biological activities of 1,3,4-oxadiazoles.

Potential Mechanisms of Action

-

Antimicrobial Activity: 1,3,4-oxadiazole derivatives have been shown to inhibit various microbial enzymes and interfere with cell wall synthesis.[6][7]

-

Anticancer Activity: The anticancer effects of some 1,3,4-oxadiazoles are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and various kinases.[8][9]

-

Enzyme Inhibition: The structural features of the 1,3,4-oxadiazole ring allow for its derivatives to act as inhibitors for a range of enzymes, including cholinesterases and α-glucosidase.[10]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide has summarized the currently available physicochemical data, outlined a plausible synthetic strategy, and highlighted the potential biological activities based on the broader class of 1,3,4-oxadiazole derivatives. The provided information serves as a foundational resource to guide future research efforts, including the experimental determination of key physical properties, exploration of its synthetic accessibility, and a thorough investigation into its pharmacological profile and mechanism of action.

References

- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in drug discovery and development.

Core Compound Identification

Chemical Structure:

Physicochemical and Spectral Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| SMILES | OC(=O)c1nnc(o1)-c2ccccc2 | [1][2] |

| InChI | 1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | [1][2] |

| InChI Key | HCTMDIVCEAEJOQ-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common approaches involve the cyclodehydration of diacylhydrazines or the hydrolysis of corresponding esters.

Method 1: Cyclodehydration of N,N'-Diacylhydrazine

This classical method involves the intramolecular cyclization of a diacylhydrazine precursor using a dehydrating agent.

Experimental Protocol:

-

Preparation of the Diacylhydrazine Precursor: React benzoyl hydrazine with an appropriate acylating agent (e.g., oxalyl chloride) to form the N,N'-diacylhydrazine.

-

Cyclodehydration: Dissolve the N,N'-diacylhydrazine precursor in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Reaction: Reflux the mixture for 6-7 hours.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice.

-

Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.

Method 2: Hydrolysis of Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate

This method is suitable when the corresponding ester is readily available or easily synthesized.

Experimental Protocol:

-

Dissolution: Dissolve ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate in a solvent mixture of tetrahydrofuran (THF), methanol, and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) to the solution and stir the mixture at room temperature for approximately 3 hours.

-

Acidification: After the reaction is complete, acidify the mixture to a pH of ~3 using dilute hydrochloric acid (HCl).

-

Isolation: The product can be isolated either by extraction with an organic solvent or by precipitation and subsequent filtration.

-

Purification: The crude product is purified by recrystallization.

Below is a DOT script visualizing the general synthesis workflow.

Biological Activity and Potential Applications

Derivatives of 1,3,4-oxadiazole are known for their broad spectrum of biological activities, making them attractive scaffolds for drug development.[3]

Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[4][5] The antibacterial mechanism of action for some derivatives has been shown to involve the disruption of key bacterial processes. For instance, studies on certain 5-(thioether)-1,3,4-oxadiazole derivatives have indicated that they interfere with bacterial virulence pathways, including the two-component regulatory system, flagellar assembly, bacterial secretion systems, and quorum sensing.[1][6]

The following DOT script illustrates a generalized antibacterial mechanism of action for 1,3,4-oxadiazole derivatives.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a common feature in many compounds with anticancer properties.[3][7] Their mechanism of action can be diverse, often involving the inhibition of crucial enzymes and proteins that are vital for cancer cell proliferation. Some derivatives have been shown to target thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[8] Furthermore, some 1,3,4-oxadiazole-based compounds have been investigated as inhibitors of growth factors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[9]

Other Applications

Beyond their medicinal uses, 1,3,4-oxadiazole derivatives find applications in materials science as components of heat-resistant polymers, blowing agents, and anti-corrosion agents.[10]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both drug discovery and materials science. The synthetic routes are well-established, and the broad spectrum of biological activities continues to make this scaffold a focal point for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this promising chemical entity.

References

- 1. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 99066-76-9 [sigmaaldrich.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. synergypublishers.com [synergypublishers.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the significant pharmacological properties of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The information is presented to facilitate further research and drug development endeavors in this promising area.

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to target various cellular components and pathways. A significant mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway .[3][4] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been shown to suppress the activation of NF-κB, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]

Another key mechanism is the inhibition of crucial enzymes involved in cancer progression. These include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Histone Deacetylases (HDACs): Enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.[5]

-

Telomerase: An enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. Cancer cells often exhibit high telomerase activity, which contributes to their immortality.[6]

-

Topoisomerases: Enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[6]

The following diagram illustrates a simplified overview of the anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [1][2] |

| 4i | A549 (Lung) | 1.59 | [1][2] |

| 4l | A549 (Lung) | 1.80 | [2] |

| Cisplatin (Standard) | A549 (Lung) | 4.98 | [1] |

| 4g | C6 (Glioma) | 8.16 | [1] |

| 4h | C6 (Glioma) | 13.04 | [1] |

| Compound 6 | HT29 (Colon) | 1.3 - 2.0 | [7] |

| Compound 10 | HT-29 (Colon) & HepG2 (Liver) | 0.78 & 0.26 | [7] |

| Compound 26 | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [7] |

| AMK OX-8 | A549 (Lung) | 25.04 | [8] |

| AMK OX-9 | A549 (Lung) | 20.73 | [8] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [8] |

| AMK OX-12 | HeLa (Cervical) | 32.91 | [8] |

| Compound 73 | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | [9] |

| Staurosporine (Standard) | HEPG2, MCF7, SW1116, BGC823 | 4.18 ± 0.05 | [9] |

| Compound 76 | MCF-7 (Breast) | 0.7 ± 0.2 | [9] |

| 5-Fluorouracil (Standard) | MCF-7 (Breast) | 22.8 ± 1.2 | [9] |

| Compound 99 | PC-3 (Prostate) | 0.67 | [9] |

| Compound 99 | HCT-116 (Colon) | 0.80 | [9] |

| Compound 99 | ACHN (Renal) | 0.87 | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. 1,3,4-Oxadiazole derivatives have shown promising activity against a wide range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[10]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives stems from their ability to interfere with essential microbial processes. Key mechanisms include:

-

Inhibition of Cell Wall Synthesis: In mycobacteria, these compounds can target enzymes like enoyl-acyl carrier protein reductase (InhA), which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5]

-

Disruption of Protein Synthesis: They can inhibit peptide deformylase, an enzyme essential for bacterial protein synthesis.[5]

-

Interference with Nucleic Acid Synthesis: Some derivatives have been shown to inhibit RNA polymerase, a key enzyme in transcription.[5]

-

Inhibition of Ergosterol Biosynthesis: In fungi, 1,3,4-oxadiazole derivatives can inhibit 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.[5]

-

Downregulation of Virulence Factors: In Staphylococcus aureus, certain derivatives have been shown to downregulate the expression of genes involved in biofilm formation and virulence, such as sarA, icaA, spa, fnbA, and fnbB.[3]

The following diagram provides a simplified representation of the antimicrobial targets of 1,3,4-oxadiazole derivatives.

Caption: Antimicrobial targets of 1,3,4-oxadiazole derivatives.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected 1,3,4-oxadiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that inhibits the visible growth of a microorganism).

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| OZE-I | S. aureus (various strains) | 4 - 16 | [3] |

| OZE-II | S. aureus (various strains) | 4 - 16 | [3] |

| OZE-III | S. aureus (various strains) | 8 - 32 | [3] |

| Compound 13 | S. aureus (MDR strains) | 0.5 (MIC90) | [6] |

| Compound 13 | S. epidermidis | 1 (MIC90) | [6] |

| 1771 | S. aureus | 4 - 16 | [6] |

| Compound 4a | S. aureus (MRSA) | 0.25 - 1 | [11] |

| Norfloxacin (Standard) | S. aureus | 1 - 2 | [11] |

| Vancomycin (Standard) | S. aureus | 1 - 2 | [11] |

| Compound 14a, 14b | P. aeruginosa | 0.2 | [11] |

| Ciprofloxacin (Standard) | P. aeruginosa | 0.2 | [11] |

| Compound 22a | S. aureus | 1.56 | [11] |

| Compound 22b, 22c | B. subtilis | 0.78 | [11] |

| Compound 50a-c | Candida strains | 0.78 - 3.12 (MIC50) | [11] |

| Ketoconazole (Standard) | Candida strains | 0.78 - 1.56 (MIC50) | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. 1,3,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade:

-

Cyclooxygenase (COX) Enzymes: Specifically, many derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[12][14] The inhibition of COX-1, the constitutive isoform involved in physiological functions like gastric protection, is often less pronounced, leading to a better safety profile.[12]

-

Lipoxygenase (LOX) Enzymes: Some derivatives also inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.

By inhibiting these enzymes, 1,3,4-oxadiazole derivatives effectively reduce the production of prostaglandins and leukotrienes, thereby alleviating inflammation.

The following diagram illustrates the inhibitory effect of 1,3,4-oxadiazole derivatives on the arachidonic acid cascade.

Caption: Anti-inflammatory mechanism of 1,3,4-oxadiazole derivatives.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values for COX inhibition.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 8a-g | 7.5 - 13.5 | 0.04 - 0.14 | 60.71 - 337.5 | [14] |

| 10a,b | - | 0.11 | 72.73 - 104.55 | [14] |

| 11a-g | - | 0.04 - 0.11 | 77.27 - 337.5 | [14] |

| Celecoxib (Standard) | 14.7 | 0.045 | 326.67 | [14] |

| Diclofenac (Standard) | 3.8 | 0.84 | 4.52 | [14] |

| Ox-6f | - | - | - | [15][16] |

| Ibuprofen (Standard) | - | - | - | [15][16] |

Experimental Protocols

This section provides generalized methodologies for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and for key in vitro biological assays.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

Workflow Diagram:

Caption: General synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Protocol:

-

Synthesis of N,N'-Diacylhydrazine:

-

To a solution of a carboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), add an acyl chloride or carboxylic acid (1 equivalent) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine intermediate.

-

-

Cyclodehydration:

-

To the N,N'-diacylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid in excess.

-

Reflux the mixture for a specified period (e.g., 4-6 hours).

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the precipitate, wash thoroughly with water, and dry.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[17][18]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 1,3,4-oxadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the 1,3,4-oxadiazole derivatives. Include a vehicle control and a positive control (a known COX inhibitor).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Quantification of Prostaglandins: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each enzyme.

Conclusion

1,3,4-oxadiazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their favorable physicochemical characteristics, make them attractive candidates for the development of novel therapeutic agents. The information provided in this technical guide, including the summary of quantitative data, mechanistic insights, and experimental protocols, is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable heterocyclic scaffold. Further research focusing on lead optimization, in vivo efficacy, and safety profiling will be crucial in translating these promising findings into clinically effective drugs.

References

- 1. protocols.io [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. microbe-investigations.com [microbe-investigations.com]

Spectroscopic Analysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines data from its immediate precursor, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, with predicted spectroscopic values to offer a comprehensive analytical profile.

Synthesis and Preparation of Analytical Samples

A plausible and efficient method for the synthesis of this compound involves a two-step process. The initial step is the formation of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate from benzoyl hydrazide and a suitable C2 electrophile, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

This procedure is adapted from established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Materials: Benzoyl hydrazide, diethyl oxalate, phosphorus oxychloride, ethanol.

-

Procedure:

-

A mixture of benzoyl hydrazide (1 equivalent) and diethyl oxalate (1.1 equivalents) is refluxed in ethanol for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the intermediate N-benzoyl-N'-(ethoxycarbonyl)hydrazine.

-

The intermediate is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) with gentle heating (50-60 °C) for 2-3 hours to induce cyclization.

-

The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate.

-

Step 2: Hydrolysis to this compound

This protocol is based on standard ester hydrolysis procedures.

-

Materials: Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), methanol, tetrahydrofuran (THF), water, hydrochloric acid (HCl).

-

Procedure:

-

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is dissolved in a mixture of THF, methanol, and water.

-

An aqueous solution of LiOH or NaOH (2-3 equivalents) is added, and the mixture is stirred at room temperature for 3-5 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic solvents are removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified to a pH of 2-3 using 1N HCl.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Caption: Synthesis and Analysis Workflow.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its ethyl ester precursor.

FT-IR Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

| Compound | Key Vibrational Frequencies (cm⁻¹) |

| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Experimental) | ~3070 (aromatic C-H str.), ~2980 (aliphatic C-H str.), ~1750 (C=O ester str.), ~1610 (C=N str.), ~1580 (aromatic C=C str.), ~1250 (C-O str.), ~1020 (oxadiazole ring vib.) |

| This compound (Predicted) | ~3300-2500 (broad, O-H str. of carboxylic acid), ~3070 (aromatic C-H str.), ~1720 (C=O carboxylic acid str.), ~1610 (C=N str.), ~1580 (aromatic C=C str.), ~1280 (C-O str.), ~1020 (oxadiazole ring vib.) |

UV-Vis Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The data is presented for solutions in a standard solvent like ethanol or methanol.

| Compound | λmax (nm) (Predicted) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Predicted) | Electronic Transition |

| This compound | ~280-290 | ~15,000 - 20,000 | π → π* transition of the conjugated phenyl and oxadiazole rings |

| ~240-250 | ~10,000 - 15,000 | n → π* transition |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy

| Compound | Chemical Shift (δ, ppm) and Multiplicity (Solvent: CDCl₃ or DMSO-d₆) |

| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Experimental) | ~8.10-7.90 (m, 2H, ortho-protons of phenyl ring), ~7.60-7.40 (m, 3H, meta- and para-protons of phenyl ring), ~4.50 (q, 2H, -OCH₂-), ~1.45 (t, 3H, -CH₃) |

| This compound (Predicted) | ~10.0-13.0 (br s, 1H, -COOH), ~8.15-7.95 (m, 2H, ortho-protons of phenyl ring), ~7.65-7.45 (m, 3H, meta- and para-protons of phenyl ring) |

¹³C NMR Spectroscopy

| Compound | Chemical Shift (δ, ppm) (Solvent: CDCl₃ or DMSO-d₆) |

| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Predicted) | ~165.0 (C=O, ester), ~163.0 (C2 of oxadiazole), ~158.0 (C5 of oxadiazole), ~132.0 (para-C of phenyl), ~129.0 (meta-C of phenyl), ~127.0 (ortho-C of phenyl), ~124.0 (ipso-C of phenyl), ~62.0 (-OCH₂-), ~14.0 (-CH₃) |

| This compound (Predicted) | ~168.0 (C=O, carboxylic acid), ~164.0 (C2 of oxadiazole), ~159.0 (C5 of oxadiazole), ~133.0 (para-C of phenyl), ~129.5 (meta-C of phenyl), ~127.5 (ortho-C of phenyl), ~124.5 (ipso-C of phenyl) |

Interpretation and Significance

The spectroscopic data provides a clear analytical fingerprint for this compound. The FT-IR spectrum is characterized by the broad O-H stretch of the carboxylic acid and the sharp C=O carbonyl peak. The UV-Vis spectrum indicates a highly conjugated system, a common feature in such aromatic heterocyclic compounds. The ¹H and ¹³C NMR spectra are crucial for confirming the structural integrity, showing the characteristic signals for the phenyl ring, the oxadiazole core, and the carboxylic acid group.

For drug development professionals, this data is essential for quality control, stability testing, and for understanding the molecule's electronic properties, which can influence its biological activity and pharmacokinetic profile. The presence of the carboxylic acid moiety, in particular, can significantly impact solubility, protein binding, and metabolic pathways.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is currently scarce, the combination of data from its precursor and predictive models offers a robust analytical framework for researchers and scientists. The detailed experimental protocols and tabulated data serve as a valuable resource for the synthesis, characterization, and further investigation of this promising compound in the field of drug discovery and development.

An In-depth Technical Guide on the Solubility of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. Due to a lack of specific quantitative solubility data in published literature for this compound, this document provides a comprehensive overview of its expected solubility characteristics based on its chemical nature and detailed experimental protocols for its determination.

Introduction to this compound

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The physicochemical properties of these compounds, particularly solubility, are critical for their therapeutic efficacy and formulation development. The presence of both a phenyl group and a carboxylic acid group suggests that its solubility will be highly dependent on the pH and polarity of the solvent.

Qualitative Solubility Profile

While quantitative data is not available, the structure of this compound—a solid at room temperature—allows for a predicted qualitative solubility profile.[3] As a carboxylic acid, it is expected to be poorly soluble in water under neutral or acidic conditions but should exhibit increased solubility in alkaline solutions due to salt formation. Its aromatic nature suggests some solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous Solutions | |||

| Neutral | Water | Insoluble / Poorly Soluble | The hydrophobic phenyl group and the largely non-polar oxadiazole ring are expected to dominate over the polar carboxylic acid group, leading to low aqueous solubility.[2] |

| Acidic | 5% Hydrochloric Acid (HCl) | Insoluble / Poorly Soluble | The carboxylic acid will remain protonated, offering no significant increase in solubility over neutral water. |

| Basic | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid will be deprotonated to form a sodium carboxylate salt, which is significantly more polar and water-soluble. |

| Basic (Weak) | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it should be sufficiently acidic to react with a weak base like sodium bicarbonate, forming a soluble salt and releasing CO₂ gas.[4] |

| Organic Solvents | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid and have appropriate polarity to dissolve the molecule. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble to Soluble | These solvents can act as both hydrogen bond donors and acceptors. |

| Non-polar | Diethyl Ether, Hexanes | Insoluble / Poorly Soluble | The overall polarity of the molecule, primarily due to the carboxylic acid, is too high for significant solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

To address the absence of data, the following detailed protocols are provided for the experimental determination of solubility.

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is highly reliable for poorly soluble compounds.[5][6][7]

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, pH 7.4 buffer, ethanol)

-

Scintillation vials or stoppered flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low analyte binding)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.[6]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation, followed by careful filtration of the supernatant through a syringe filter.[5]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant (the saturated solution) using a validated analytical method like HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve.

-

This method provides a rapid assessment of solubility in various solvents.[4][8]

Objective: To classify the compound's solubility in different solvents.

Materials:

-

This compound

-

A set of small, clean test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, DMSO, Diethyl Ether.

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of the compound into a test tube.[8]

-

Solvent Addition: Add the selected solvent in portions (e.g., starting with 0.25 mL).

-

Mixing: After each addition, vigorously mix the sample using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: Continue adding the solvent in 0.25 mL increments up to a total volume of a few milliliters (e.g., 2-3 mL), mixing thoroughly after each addition, until the solid dissolves completely or the maximum volume is reached.

-

Classification: The solubility can be classified based on the volume of solvent required to dissolve the sample. For instance, if 25 mg dissolves in 1 mL, the solubility is at least 25 mg/mL.

Visualized Workflows and Relationships

The following diagram illustrates the logical flow of the quantitative shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Method.

This diagram outlines the potential therapeutic pathways that derivatives of 1,3,4-oxadiazole, such as the title compound, are being investigated for, based on their documented biological activities.

Caption: Biological Activities of 1,3,4-Oxadiazole Derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 3. This compound AldrichCPR 99066-76-9 [sigmaaldrich.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore. Among its many derivatives, those featuring a 5-phenyl and a 2-carboxylic acid or related functional group have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, with a focus on their applications in oncology, inflammation, and infectious diseases.

Core Synthesis Strategies

The synthesis of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid derivatives and their analogues typically commences from benzoic acid or its corresponding hydrazide. A general synthetic pathway involves the cyclization of a diacylhydrazine precursor, which can be achieved through various dehydrating agents.

A common route to obtaining 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acylhydrazide with a carboxylic acid or its derivative, followed by cyclodehydration. Reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are frequently employed for the cyclization step. Microwave-assisted synthesis has also been utilized to accelerate these reactions.

Another prevalent method is the oxidative cyclization of N-acylhydrazones. Furthermore, one-pot synthesis strategies have been developed to streamline the production of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, offering an efficient and practical approach.

Caption: General synthetic workflow for 5-phenyl-1,3,4-oxadiazole derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The biological profile is significantly influenced by the nature and position of substituents on both the phenyl ring and the carboxylic acid moiety.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Various derivatives have been shown to exhibit cytotoxicity against a panel of human cancer cell lines.

Quantitative Anticancer Activity Data

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 1a | 2-(4-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl) | Caco-2 | 5.3 | |

| 1b | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 | 0.78 | |

| 1c | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 | 0.26 | |

| 1d | 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | |

| 1e | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl) | MDA-MB-231 | Potent (Specific value not provided) | |

| 1f | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | <0.14 | |

| 1g | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | C6 | 8.16 | |

| 1h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide | C6 | 13.04 |

This table is a representative sample and not exhaustive of all published data.

The mechanism of anticancer action for some of these derivatives has been linked to the inhibition of key signaling pathways and enzymes involved in cancer progression. For instance, certain derivatives have been identified as inhibitors of EGFR and CDK2 kinases. Others have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Predictive studies have also suggested STAT3 and miR-21 as potential pharmacological targets.

Caption: Simplified EGFR and STAT3 signaling pathways targeted by oxadiazole derivatives.

Anti-inflammatory Activity

Several 5-phenyl-1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a commonly used in vivo assay to evaluate this activity.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Substitution Pattern | In Vivo Model | % Inhibition of Edema | Reference |

| 2a | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl) | Carrageenan-induced rat paw edema | 59.5 | |

| 2b | 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl) | Carrageenan-induced rat paw edema | 61.9 | |

| 2c | 3-Chloro-N-[5-(3-Chloro-phenyl)-oxadiazol-2-yl]benzamide | Carrageenan-induced rat paw edema | Good activity (Specific % not provided) | |

| 2d | 4-Nitro-N-[5-(4-Nitro-phenyl)-oxadiazol-2-yl]benzamide | Carrageenan-induced rat paw edema | Good activity (Specific % not provided) | |

| 2e | 5-Pyridyl-1,3,4-oxadiazole-2-thiol | Not specified | 40.7 | |

| 2f | S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | Not specified | 39.2 |

This table is a representative sample and not exhaustive of all published data.

The presence of halogen substituents or dimethoxyphenyl groups on the 5-phenyl ring appears to enhance anti-inflammatory activity.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-known scaffold for the development of antimicrobial agents. Derivatives of 5-phenyl-1,3,4-oxadiazole have been shown to possess activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

| Compound ID | Substitution Pattern | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| 3a | 2,5-disubstituted-1,3,4-oxadiazole with naphthofuran moiety | S. aureus | Comparable to Ciprofloxacin | |

| 3b | 2,5-disubstituted-1,3,4-oxadiazole with naphthofuran moiety | E. coli | Comparable to Ciprofloxacin | |

| 3c | 5-phenyl-1,3,4-oxadiazole-2-thiol | E. coli, B. subtilis, S. aureus | Moderate activity | |

| 3d | 5-phenyl-1,3,4-oxadiazole-2-thiol | C. albicans, A. niger, C. krusei | Moderate activity |

This table is a representative sample and not exhaustive of all published data.

Structure-activity relationship studies have indicated that the introduction of a naphthofuran moiety can lead to potent antibacterial and antioxidant activity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized procedures for the synthesis and biological evaluation of 5-phenyl-1,3,4-oxadiazole derivatives, based on commonly cited methods.

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

-

Preparation of Acid Hydrazide: An aromatic carboxylic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed by distillation. The acid chloride is then slowly added to a solution of hydrazine hydrate in a suitable solvent (e.g., tetrahydrofuran) at low temperature (0-5°C). The resulting mixture is stirred for several hours, and the precipitated acid hydrazide is filtered, washed, and dried.

-

Synthesis of Diacylhydrazine: The acid hydrazide (1 equivalent) is dissolved in a suitable solvent (e.g., pyridine) and cooled in an ice bath. The desired aroyl chloride (1 equivalent) is added dropwise, and the mixture is stirred overnight at room temperature. The reaction mixture is then poured into ice-water, and the precipitated diacylhydrazine is collected by filtration.

-

Cyclodehydration to form 1,3,4-Oxadiazole: The diacylhydrazine is refluxed in an excess of a dehydrating agent, such as phosphorus oxychloride, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered orally to the rats at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after the administration of the compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

The Genesis of a Versatile Scaffold: A Technical History of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid

For Immediate Release

[City, State] – December 27, 2025 – A comprehensive technical guide detailing the discovery, history, and synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper traces the origins of this significant heterocyclic compound and explores the evolution of its synthesis and its burgeoning role in medicinal chemistry.

While the precise initial discovery of this compound (CAS Number: 99066-76-9) is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader exploration of the 1,3,4-oxadiazole ring system. The foundational synthesis of the parent 1,3,4-oxadiazole was a landmark achievement that paved the way for the development of a vast array of substituted derivatives, including the subject of this guide.

A Legacy of Synthesis: From Classic Reactions to Modern Innovations

The historical bedrock for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles lies in the cyclodehydration of 1,2-diacylhydrazines. This classic approach, often employing dehydrating agents such as phosphorus oxychloride, remains a fundamental and widely practiced method in organic synthesis.

A pivotal advancement in the synthesis of oxadiazoles was the Einhorn-Brunner reaction, a named reaction that involves the reaction of hydrazines with di-imides. While not directly producing the carboxylic acid derivative, this reaction was instrumental in expanding the chemist's toolkit for creating substituted 1,2,4-triazoles and highlighted the versatility of hydrazine derivatives in heterocyclic synthesis.

Over the decades, numerous synthetic strategies have been developed to improve yield, efficiency, and functional group tolerance in the creation of 1,3,4-oxadiazole derivatives. These modern methods often focus on one-pot procedures and the use of milder reagents, reflecting the growing emphasis on green and sustainable chemistry.

Core Synthetic Pathways

The synthesis of this compound and its precursors generally follows established routes for 2,5-disubstituted 1,3,4-oxadiazoles. The most common and historically significant methods are outlined below.

Experimental Protocols: Foundational Synthetic Approaches

1. Cyclodehydration of 1,2-Diacylhydrazines:

This venerable method remains a cornerstone of 1,3,4-oxadiazole synthesis.

-

Step 1: Preparation of the Diacylhydrazine Intermediate. A carboxylic acid hydrazide (e.g., benzhydrazide) is acylated with an acylating agent containing the second desired substituent (in this case, a precursor to the carboxylic acid group, often in a protected form like an ester).

-

Step 2: Cyclodehydration. The resulting 1,2-diacylhydrazine is then subjected to a dehydrating agent to facilitate the ring-closure reaction, forming the oxadiazole ring.

-

Reagents and Conditions:

-

Dehydrating Agents: Phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).

-

Solvent: Often neat or in an inert solvent like toluene or xylene.

-

Temperature: Typically requires heating.

-

-

2. Oxidative Cyclization of Acylhydrazones:

This approach offers an alternative pathway, starting from an aldehyde and a hydrazide.

-

Step 1: Formation of the Acylhydrazone. A carboxylic acid hydrazide is condensed with an appropriate aldehyde to form an acylhydrazone.

-

Step 2: Oxidative Cyclization. The acylhydrazone is then treated with an oxidizing agent to induce cyclization and formation of the 1,3,4-oxadiazole ring.

-

Reagents and Conditions:

-

Oxidizing Agents: Bromine in acetic acid, lead tetraacetate, or iodobenzene diacetate.

-

Solvent: Varies depending on the oxidizing agent used.

-

-

The Biological Significance and Future Directions

The 1,3,4-oxadiazole scaffold, including this compound and its numerous derivatives, has garnered significant attention in medicinal chemistry. The rigid, planar structure of the oxadiazole ring, combined with its hydrogen bonding capabilities, makes it a privileged scaffold in drug design. Derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The carboxylic acid moiety at the 2-position of the title compound provides a crucial handle for further chemical modification, allowing for the creation of extensive libraries of compounds for biological screening. This functional group can be converted into esters, amides, and other functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The ongoing exploration of novel synthetic methodologies and the continued investigation into the biological activities of its derivatives ensure that this compound will remain a compound of significant interest to the scientific community for years to come.

Data at a Glance

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 99066-76-9 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

Visualizing the Synthetic Workflow

Caption: Key synthetic routes to this compound.

Theoretical Insights into 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold.[1][2][3] While direct theoretical and experimental data for this specific carboxylic acid derivative is limited in published literature, this guide extrapolates from robust computational studies on closely related analogs, primarily 5-phenyl-1,3,4-oxadiazole-2-thiol and various other 2,5-disubstituted phenyl-1,3,4-oxadiazoles. The methodologies and expected results detailed herein provide a foundational framework for future research and in-silico analysis of this compound.

Molecular Structure and Geometry

The foundational aspect of any theoretical study is the optimization of the molecule's three-dimensional structure. For this compound, this is typically achieved using Density Functional Theory (DFT) calculations, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5][6]

Experimental Protocol: Geometric Optimization

A standard and widely accepted protocol for geometric optimization of similar heterocyclic compounds involves the following steps:

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) is the method of choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and effective choice for such systems, offering a good balance between accuracy and computational cost.[5][6]

-

Basis Set Selection: A common basis set for these types of molecules is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[5]

-

Software: Gaussian suite of programs is the most commonly used software for these calculations.[5]

-

Calculation Execution: The geometry of the molecule is optimized to find the lowest energy conformation (ground state). This process involves iterative calculations until the forces on each atom are minimized.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for such a computational study can be visualized as follows:

Predicted Geometric Parameters

Based on studies of 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the key bond lengths and angles of the core structure can be predicted.[4][5] The carboxylic acid group at the C2 position will influence the electronic distribution and geometry of the oxadiazole ring.

Table 1: Predicted Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Predicted Value | Analog Studied |

| Bond Lengths (Å) | ||

| C2-N3 | ~1.29 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| N3-N4 | ~1.40 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| N4-C5 | ~1.29 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| C5-O1 | ~1.36 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| O1-C2 | ~1.36 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| C5-C(Phenyl) | ~1.46 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| C2-C(Carboxyl) | ~1.50 | General Carboxylic Acids |

| C(Carboxyl)=O | ~1.21 | General Carboxylic Acids |

| C(Carboxyl)-OH | ~1.36 | General Carboxylic Acids |

| Bond Angles (°) | ||

| C2-N3-N4 | ~105 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| N3-N4-C5 | ~105 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| N4-C5-O1 | ~112 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| C5-O1-C2 | ~106 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| O1-C2-N3 | ~112 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

Note: These values are estimations based on similar structures and may vary slightly in the actual molecule.

Spectroscopic Analysis: A Theoretical Perspective

Computational methods are invaluable for interpreting experimental spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in FT-IR and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

The protocol is an extension of the geometric optimization:

-

Optimized Geometry: Use the optimized ground-state geometry of the molecule.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)).

-

Scaling Factor: The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.9613 for B3LYP/6-311++G(d,p)) is applied to the computed frequencies for better agreement with experimental data.[5]

-

Spectral Analysis: The scaled frequencies, along with their calculated intensities, are used to generate a theoretical vibrational spectrum, which can be compared with experimental FT-IR and Raman spectra.

Predicted Vibrational Frequencies

Key vibrational modes for this compound are expected in the following regions.

Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹) and Their Assignments

| Wavenumber (cm⁻¹) | Assignment | Analog Studied |

| ~3300-2500 | O-H stretching (broad, carboxylic acid) | General Carboxylic Acids |

| ~3100-3000 | Aromatic C-H stretching | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| ~1710-1680 | C=O stretching (carboxylic acid) | General Carboxylic Acids |

| ~1610-1500 | C=N and C=C stretching (oxadiazole and phenyl rings) | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| ~1450-1400 | C-O-H in-plane bending | General Carboxylic Acids |

| ~1300-1200 | C-O stretching (oxadiazole ring and carboxylic acid) | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| ~1100-1000 | C-O-C stretching (oxadiazole ring) | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| ~950-900 | O-H out-of-plane bending (dimer) | General Carboxylic Acids |

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

HOMO-LUMO Analysis

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[5] For 5-phenyl-1,3,4-oxadiazole derivatives, the HOMO is typically localized on the phenyl ring and the oxadiazole ring, while the LUMO is distributed over the entire molecule.

The relationship between electronic properties can be visualized as follows:

Table 3: Predicted Electronic Properties (eV)

| Property | Predicted Value | Analog Studied |

| HOMO Energy | ~ -6.5 to -7.0 | 5-phenyl-1,3,4-oxadiazole-2-thiol |

| LUMO Energy | ~ -1.5 to -2.0 | 5-phenyl-1,3,4-oxadiazole-2-thiol |